

Technical Support Center: Post-Labeling Purification of 800CW Conjugates

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Compound of Interest

Compound Name: *800CW acid*

Cat. No.: *B15552213*

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Welcome to the technical support center for the removal of unconjugated IRDye® 800CW dye following the labeling of proteins, antibodies, and peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your fluorescently labeled biomolecules.

Introduction

After covalently labeling a biomolecule with IRDye® 800CW, it is crucial to remove any unconjugated (free) dye. Residual free dye can lead to high background fluorescence, inaccurate quantification, and non-specific signals in downstream applications. This guide outlines the most common and effective purification methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my 800CW-labeled biomolecule?

The optimal method depends on the molecular weight of your biomolecule, sample volume, and desired purity.

- Size Exclusion Chromatography (SEC), particularly with desalting columns like PD-10, is ideal for rapid removal of free dye from proteins and antibodies.^{[1][2]} It is a quick and efficient method for smaller sample volumes.

- Dialysis is a gentle method suitable for larger sample volumes and is effective for removing small molecules like unconjugated dyes.^[3] However, it is a time-consuming process.
- Tangential Flow Filtration (TFF) is a scalable and efficient method for concentrating and purifying large volumes of biomolecules, making it well-suited for process development and manufacturing environments.^{[4][5]}

Q2: Why am I seeing high background fluorescence in my imaging experiment even after purification?

High background fluorescence is often due to residual free dye. Consider the following:

- Incomplete Dye Removal: The chosen purification method may not have been sufficient. For example, a single pass through a desalting column might not be enough if the initial free dye concentration is very high.
- Antibody Concentration: Using too high a concentration of the labeled antibody in your experiment can also contribute to high background.
- Insufficient Blocking: In immunoassays, inadequate blocking of non-specific binding sites can lead to high background.
- Autofluorescence: The sample itself may exhibit natural fluorescence.

Q3: How do I choose the correct molecular weight cut-off (MWCO) for my dialysis membrane?

Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your labeled biomolecule but large enough to allow the free dye to pass through. For most antibodies (e.g., IgG, ~150 kDa), a 12-14 kDa MWCO membrane is appropriate for removing unconjugated IRDye 800CW (MW ~1.2 kDa).

Q4: Can I use the same purification protocol for a small peptide and a large antibody labeled with 800CW?

While the principles are the same, the specifics of the protocol will differ. For a small peptide, you will need a purification method with a much smaller pore size or different selectivity than for

a large antibody. For peptides, reverse-phase HPLC is often the method of choice for achieving high purity. For antibodies, SEC and dialysis are more common.

Purification Method Comparison

The following table provides a comparative overview of the three main purification methods.

| Feature | Size Exclusion Chromatography (Desalting Columns) | Dialysis | Tangential Flow Filtration (TFF) |
|------------------------|---|---|---|
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane. | Size-based separation using a membrane and tangential flow. |
| Primary Use | Rapid buffer exchange and removal of small molecules. | Buffer exchange and removal of small molecules from larger volumes. | Concentration, diafiltration, and purification of large sample volumes. |
| Processing Time | Fast (minutes to an hour). | Slow (hours to overnight). | Fast and efficient for large volumes. |
| Sample Volume | Small to medium (μ L to a few mL). | Small to large (mL to Liters). | Medium to very large (mL to thousands of Liters). |
| Protein Recovery | Typically high (>90%). | High, but potential for sample loss with dilute samples. | High, typically >95%. |
| Dye Removal Efficiency | High, often >95% with a single pass. | High, dependent on the number of buffer changes. | Very high, can achieve >99% removal. |
| Scalability | Limited. | Scalable. | Highly scalable. |

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) using a PD-10 Desalting Column

This protocol is suitable for purifying 1.0 to 2.5 mL of labeled antibody solution.

Materials:

- PD-10 Desalting Column (e.g., GE Healthcare)
- Equilibration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
- Collection tubes (15 mL)
- Column stand

Procedure:

- Column Preparation: Remove the top cap of the PD-10 column and pour off the storage solution. Cut the sealed end at the bottom.
- Equilibration: Place the column in a collection tube. Add 10 mL of Equilibration Buffer to the column and allow it to drain completely by gravity. Repeat this step three more times, discarding the flow-through each time. This ensures the column is fully equilibrated with your buffer.
- Sample Application: Place the column in a new collection tube. Carefully apply your 1.0 - 2.5 mL sample of 800CW-labeled antibody to the center of the column bed.
- Elution: Allow the sample to fully enter the column bed. Once the sample has entered the gel, add 3.5 mL of Equilibration Buffer to the column. The purified, labeled antibody will elute from the column, while the smaller, unconjugated dye will be retained in the column matrix.
- Collection: Collect the eluate containing your purified antibody. The colored, unconjugated dye will be visible as a separate, slower-migrating band.

Protocol 2: Dialysis for 800CW-Labeled Antibodies

This protocol is suitable for purifying larger volumes of labeled antibodies.

Materials:

- Dialysis tubing or cassette with a 12-14 kDa MWCO
- Dialysis Buffer (e.g., PBS, pH 7.4)
- Large beaker (e.g., 2-4 L)
- Magnetic stir plate and stir bar
- Cold room or refrigerator (4°C)

Procedure:

- **Membrane Preparation:** Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with DI water.
- **Sample Loading:** Load your 800CW-labeled antibody solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends.
- **Dialysis (First Exchange):** Place the loaded dialysis tubing/cassette into a beaker containing at least 200 times the sample volume of cold (4°C) Dialysis Buffer. Place the beaker on a magnetic stir plate and stir gently at 4°C for at least 4 hours.
- **Dialysis (Second Exchange):** Change the Dialysis Buffer and continue to dialyze for another 4 hours or overnight at 4°C.
- **Dialysis (Final Exchange):** For maximum purity, perform a third buffer exchange and dialyze for an additional 4 hours.
- **Sample Recovery:** Carefully remove the dialysis tubing/cassette from the buffer. Gently remove the purified, labeled antibody solution.

Protocol 3: Tangential Flow Filtration (TFF) for Purification of 800CW-Labeled Antibodies

This protocol provides a general guideline for using TFF for purification and is highly scalable. Specific parameters will need to be optimized for your particular system and biomolecule.

Materials:

- TFF system with a pump and reservoir
- TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody)
- Diafiltration Buffer (e.g., PBS, pH 7.4)
- Pressure gauges

Procedure:

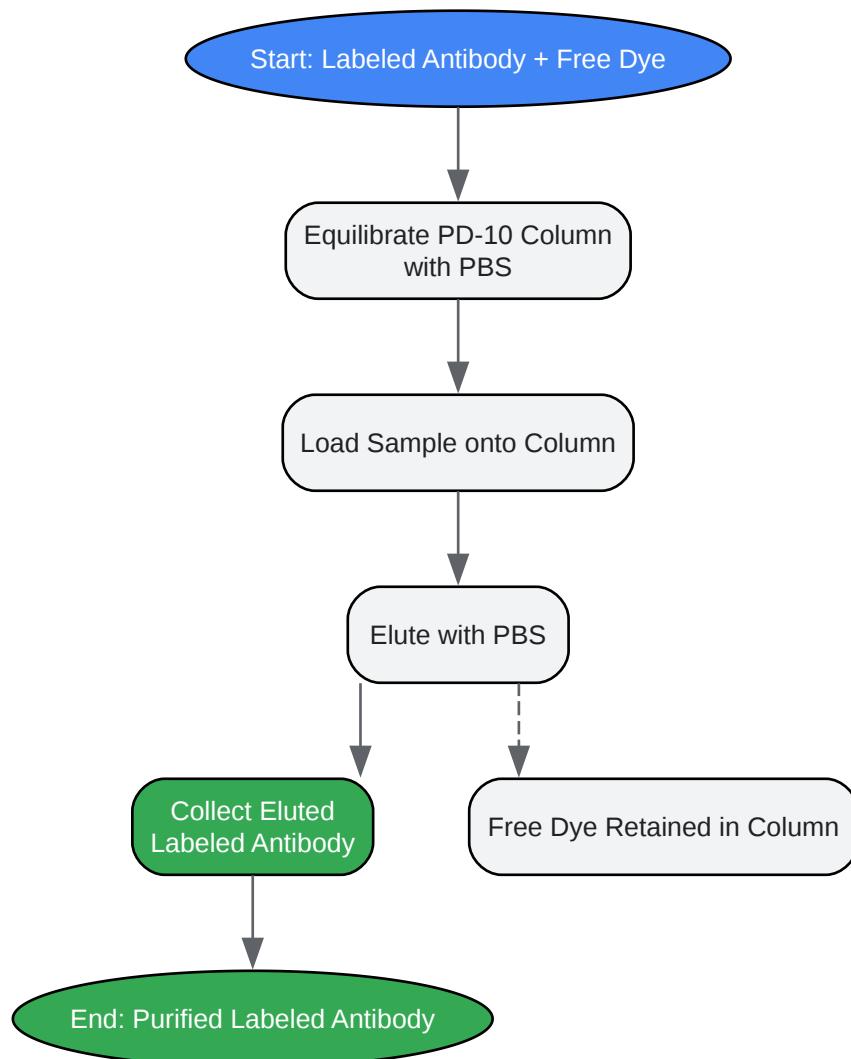
- **System Preparation:** Set up the TFF system according to the manufacturer's instructions. Flush the system with water and then with Diafiltration Buffer to remove any storage solutions and to equilibrate the membrane.
- **Sample Loading:** Add your 800CW-labeled antibody solution to the reservoir.
- **Concentration (Optional):** If your sample is dilute, you can first concentrate it by running the TFF system in concentration mode until the desired volume is reached.
- **Diafiltration:** Begin diafiltration by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer and removing the unconjugated dye. A common practice is to perform 5-7 diavolumes to ensure complete removal of small molecules.
- **Final Concentration:** After diafiltration, concentrate the sample to the desired final volume.
- **Sample Recovery:** Recover the purified and concentrated 800CW-labeled antibody from the system.

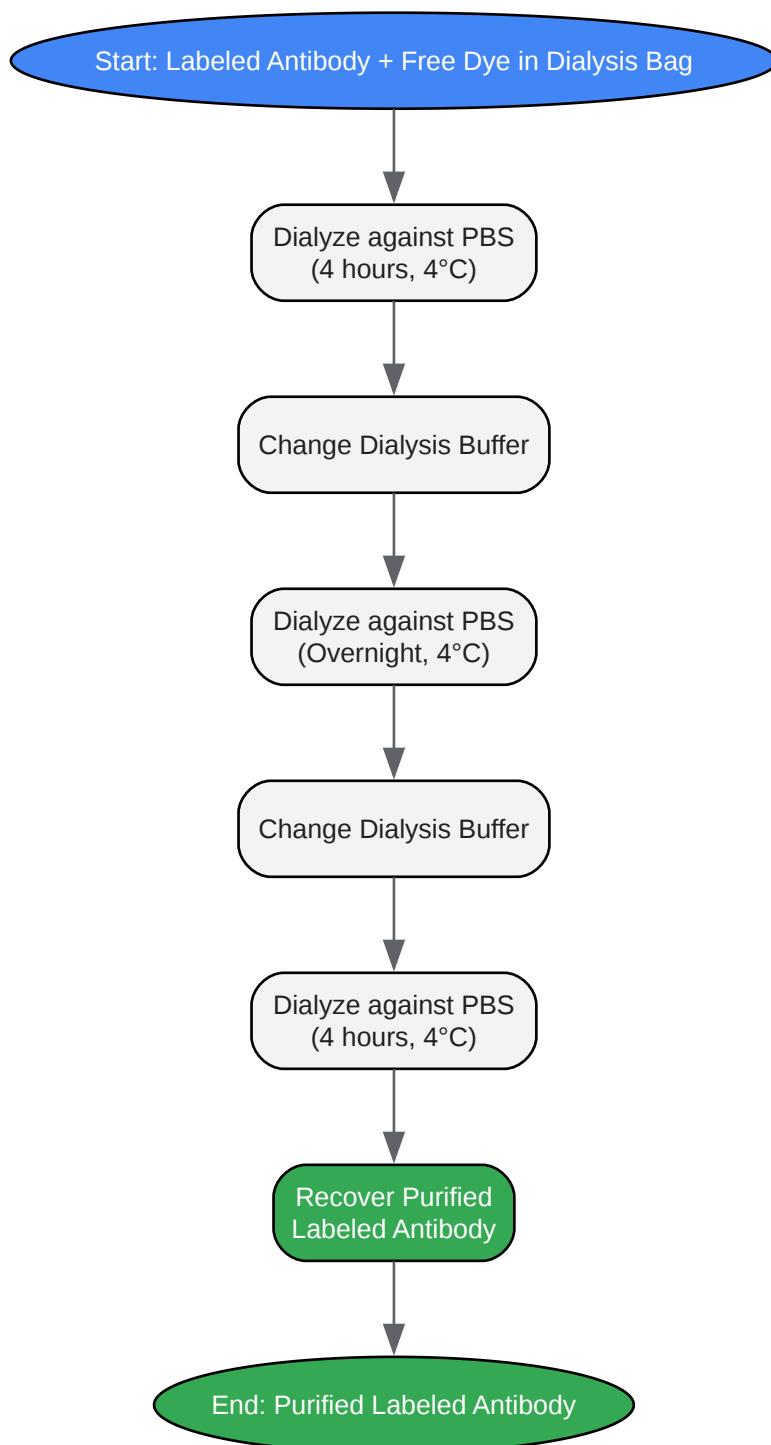
Troubleshooting Guide

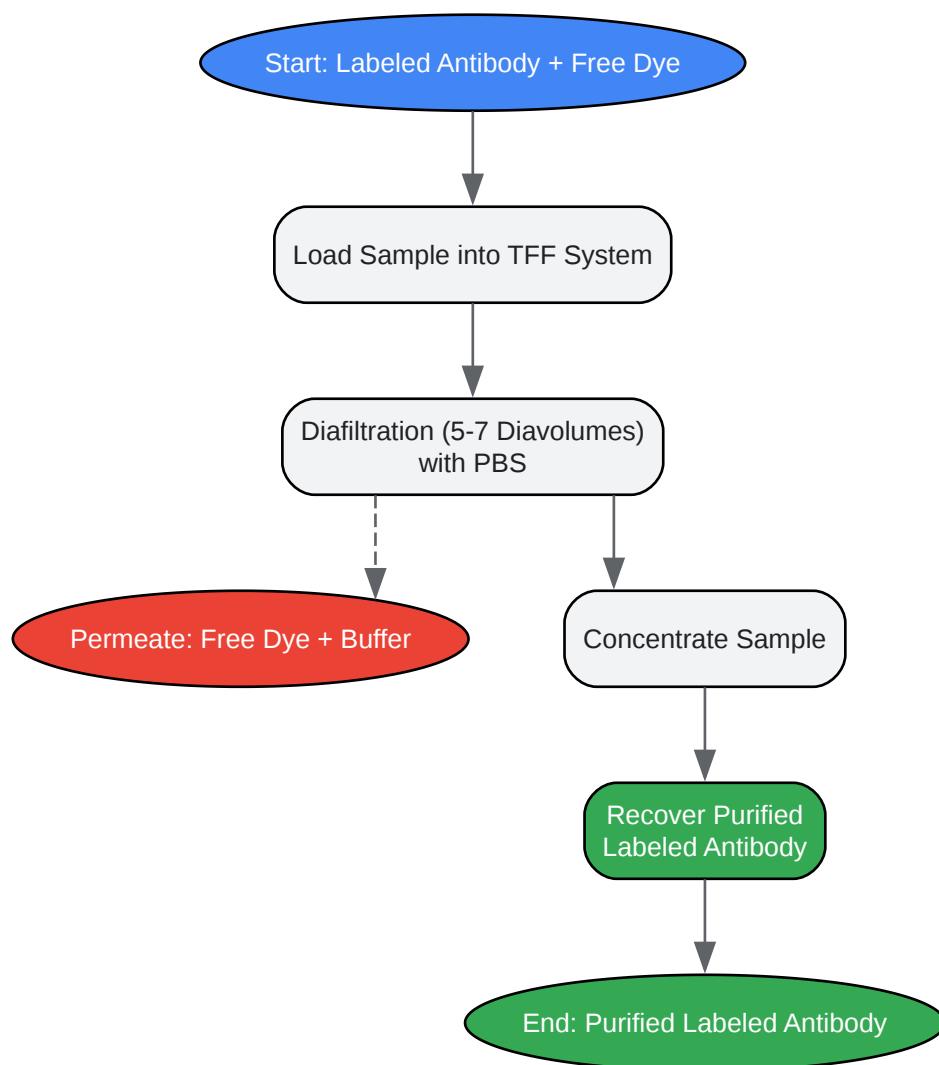
| Issue | Possible Cause(s) | Recommended Solution(s) |
|--------------------------------------|--|---|
| Low Protein Recovery | SEC: Protein adsorption to the column matrix. Dialysis: Protein precipitation or non-specific binding to the membrane. TFF: Protein aggregation or adsorption to the membrane. | SEC: Ensure the buffer contains sufficient salt (e.g., 150 mM NaCl) to minimize ionic interactions. Dialysis: Perform dialysis at 4°C. Ensure the buffer composition is optimal for protein stability. TFF: Optimize the cross-flow rate and transmembrane pressure to minimize shear stress. Consider using a different membrane material. |
| Residual Free Dye Detected | SEC: Column overloading or insufficient separation. Dialysis: Insufficient buffer exchanges or dialysis time. TFF: Incomplete diafiltration (insufficient diavolumes). | SEC: Do not exceed the recommended sample volume for the column. Consider a second pass through the column. Dialysis: Increase the number of buffer exchanges and/or the duration of dialysis. TFF: Increase the number of diavolumes (typically 5-7 are sufficient). |
| Protein Aggregation | The labeling process or the purification conditions may have induced aggregation. | Analyze the sample by SEC before and after labeling and purification. Optimize buffer conditions (pH, ionic strength, excipients) to improve protein stability. |
| High Background in Downstream Assays | Incomplete removal of free dye. Non-specific binding of the labeled antibody. | Re-purify the antibody using one of the methods described. Optimize blocking steps and antibody concentrations in your assay. |

Visualizing Experimental Workflows

Size Exclusion Chromatography (SEC) Workflow







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